molecular formula C19H23N3O4S B11169573 3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B11169573
M. Wt: 389.5 g/mol
InChI Key: RRNMDXYNAAEHFB-UHFFFAOYSA-N
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Description

3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound with a unique structure that combines a benzamide core with butanoylamino and sulfamoylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The butanoylamino group is introduced through an amide bond formation reaction, while the sulfamoylphenyl group is added via a sulfonation reaction. Common reagents used in these reactions include butanoyl chloride, sulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The pathways involved in its action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C19H23N3O4S/c1-2-4-18(23)22-16-6-3-5-15(13-16)19(24)21-12-11-14-7-9-17(10-8-14)27(20,25)26/h3,5-10,13H,2,4,11-12H2,1H3,(H,21,24)(H,22,23)(H2,20,25,26)

InChI Key

RRNMDXYNAAEHFB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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